5,7-bis(difluoromethyl)-N-[2-(methylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5,7-bis(difluoromethyl)-N-[2-(methylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family This class of compounds is known for its diverse biological activities and potential therapeutic applications
Preparation Methods
The synthesis of 5,7-bis(difluoromethyl)-N-[2-(methylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the condensation of aminopyrazoles with difluoromethyl-containing reagents. One common method includes the cyclization of 3,4-substituted 5-aminopyrazoles with asymmetric 1,3-dicarbonyl compounds in the presence of acetic acid to form the desired pyrazolo[1,5-a]pyrimidine scaffold . The regioselectivity of the difluoromethyl groups can be controlled by adjusting the reaction conditions, such as using trifluoroacetic acid for selective formation of the 5-difluoromethyl derivative .
Chemical Reactions Analysis
5,7-bis(difluoromethyl)-N-[2-(methylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the difluoromethyl groups or other substituents on the pyrazolo[1,5-a]pyrimidine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the methylsulfanyl group or other functional groups.
Scientific Research Applications
5,7-bis(difluoromethyl)-N-[2-(methylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agent.
Biological Studies: It is used in studies targeting carboxylesterase, translocator protein, PDE10A inhibitors, and selective kinase inhibitors.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5,7-bis(difluoromethyl)-N-[2-(methylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carboxylesterase and PDE10A, leading to altered cellular processes and therapeutic effects . The difluoromethyl groups and methylsulfanyl phenyl group contribute to the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar compounds to 5,7-bis(difluoromethyl)-N-[2-(methylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide include other pyrazolo[1,5-a]pyrimidine derivatives, such as zaleplon, indiplon, and ocinaplon . These compounds share the pyrazolo[1,5-a]pyrimidine scaffold but differ in their substituents, leading to variations in their biological activities and therapeutic applications. The presence of difluoromethyl groups and a methylsulfanyl phenyl group in this compound distinguishes it from other derivatives and contributes to its unique chemical and biological properties .
Properties
Molecular Formula |
C16H12F4N4OS |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
5,7-bis(difluoromethyl)-N-(2-methylsulfanylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C16H12F4N4OS/c1-26-12-5-3-2-4-8(12)22-16(25)10-7-13-21-9(14(17)18)6-11(15(19)20)24(13)23-10/h2-7,14-15H,1H3,(H,22,25) |
InChI Key |
NTZMWZIBYISCFM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=NN3C(=CC(=NC3=C2)C(F)F)C(F)F |
Origin of Product |
United States |
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